molecular formula C19H18N2O2 B2483973 (Z)-3-((4-Phenylpiperazin-1-yl)methylene)isobenzofuran-1(3H)-one CAS No. 338751-49-8

(Z)-3-((4-Phenylpiperazin-1-yl)methylene)isobenzofuran-1(3H)-one

Cat. No. B2483973
CAS RN: 338751-49-8
M. Wt: 306.365
InChI Key: AUZZAWWMAVSJOU-JXAWBTAJSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves palladium-catalyzed oxidative carbonylation or cyclization reactions. For instance, the direct synthesis of 1-(alkoxycarbonyl)methylene-1,3-dihydroisobenzofurans and 4-(alkoxycarbonyl)benzo[c]pyrans through oxidative Pd-catalyzed cyclization/alkoxycarbonylation of 2-alkynylbenzyl alcohols, aldehydes, or ketones has been reported (Bacchi et al., 2004). These methods might offer pathways for the synthesis of the compound of interest, highlighting the importance of catalytic conditions and the choice of precursors in obtaining the desired product.

Molecular Structure Analysis

Molecular structure analysis of similar compounds involves X-ray crystallography, spectroscopy, and computational methods. For example, the molecular structure and X-ray diffractions of novel phthalide derivatives have been extensively analyzed, providing insights into their crystallography and electronic properties (Yılmaz et al., 2020). These analyses are crucial for understanding the geometry, electronic structure, and reactivity of the target compound.

Chemical Reactions and Properties

Chemical reactions involving isobenzofuran derivatives often include cyclization, coupling, and substitution reactions. The synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselective bromocyclization is an example of the type of reactions that these compounds can undergo (Zheng et al., 2019). Understanding these reactions is essential for the functionalization and application of the compound .

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline structure, are vital for the application and handling of chemical compounds. While specific data on the target compound was not found, the physical properties of closely related compounds can be determined through analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing a basis for predicting the behavior of similar compounds.

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, stability under various conditions, and susceptibility to hydrolysis or oxidation, are crucial for the practical application of any chemical compound. Studies on similar compounds, like the synthesis and reactivity of 1-(alkoxycarbonyl)methylene-1,3-dihydroisobenzofurans, offer insights into these aspects (Bacchi et al., 2004). Such information aids in the development of synthesis pathways and the identification of potential applications or limitations of the compound.

Scientific Research Applications

DNA Interaction and Cellular Analysis

Phenylpiperazine derivatives, including compounds structurally related to "(Z)-3-((4-Phenylpiperazin-1-yl)methylene)isobenzofuran-1(3H)-one", have been investigated for their binding affinity to DNA, specifically targeting the minor groove of double-stranded DNA. This interaction has implications for their application in cellular biology, where they can be used for chromosome and nuclear staining, and in flow cytometry for analyzing nuclear DNA content values. The potential of these compounds as radioprotectors and topoisomerase inhibitors has also been highlighted, suggesting their utility in cancer research and therapy (Issar & Kakkar, 2013).

Drug Metabolism and Cytochrome P450 Interaction

Research into the interaction of phenylpiperazine derivatives with cytochrome P450 isoforms in human liver microsomes has provided insights into their metabolic pathways. This is crucial for understanding drug-drug interactions and for the development of compounds with minimized adverse metabolic interactions (Khojasteh et al., 2011).

Patent Landscape and Therapeutic Applications

The patent landscape for N-phenylpiperazine derivatives, encompassing compounds like "(Z)-3-((4-Phenylpiperazin-1-yl)methylene)isobenzofuran-1(3H)-one", reveals their significant medicinal potential beyond the central nervous system (CNS) disorders. These compounds have been identified as valuable scaffolds for developing new therapeutic agents across various medical fields, underscoring the need for further exploration and diversification of their applications (Maia et al., 2012).

properties

IUPAC Name

(3Z)-3-[(4-phenylpiperazin-1-yl)methylidene]-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c22-19-17-9-5-4-8-16(17)18(23-19)14-20-10-12-21(13-11-20)15-6-2-1-3-7-15/h1-9,14H,10-13H2/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZZAWWMAVSJOU-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=C2C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1/C=C\2/C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-((4-Phenylpiperazin-1-yl)methylene)isobenzofuran-1(3H)-one

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